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Compound of Interest

Compound Name: Vanillin acetate

Cat. No.: B042379 Get Quote

1.0 Introduction and Chemical Profile

Vanillin acetate (4-acetoxy-3-methoxybenzaldehyde), a derivative of vanillin, serves as a

versatile synthetic flavoring agent and aroma modifier in the food and fragrance industries.[1][2]

It is classified chemically as a phenol ester, formed by the formal condensation of the phenolic

group of vanillin with acetic acid. Unlike the sometimes overpowering aroma of vanillin or

ethylvanillin, vanillin acetate provides a more nuanced and subtle flavor profile.[1] It presents

as a white to yellow crystalline solid with a melting point of 77-79 °C.[1][2] Proper storage in

glass or polyethylene-lined containers is recommended to maintain its stability.[1][2]

Flavor and Aroma Characteristics:

Odor: Mild, balsamic, and floral.[2]

Taste Profile: At a concentration of 40 ppm, it is described as sweet, creamy, and vanilla-like

with powdery and balsamic nuances.[1][2] Other descriptors include beany with deep

marshmallow notes.[3]

2.0 Applications in the Food and Flavor Industry

The primary application of vanillin acetate is as a flavor modifier and agent in various food

systems.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b042379?utm_src=pdf-interest
https://www.benchchem.com/product/b042379?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5142181.htm
https://chemdad.com/index.php?c=article&id=70321
https://www.benchchem.com/product/b042379?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5142181.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5142181.htm
https://chemdad.com/index.php?c=article&id=70321
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5142181.htm
https://chemdad.com/index.php?c=article&id=70321
https://chemdad.com/index.php?c=article&id=70321
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5142181.htm
https://chemdad.com/index.php?c=article&id=70321
https://www.perfumerflavorist.com/flavor/sweet-applications/news/21883132/sigma-aldrich-milliporesigma-8158-milliporesigmas-vanillin-acetate-98-fg
https://www.benchchem.com/product/b042379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flavor Modification: It is frequently used in vanilla flavor compositions to modify and

"freshen-up" the heavy aromas of vanillin and ethylvanillin.[1] While it can reduce the overall

intensity of a flavor, it contributes to a more well-rounded and improved sensory profile.[1]

Direct Flavoring: Vanillin acetate is used to impart a distinct vanilla note in a wide range of

products.[1] Its applications are common in beverages, ice cream, candy, and baked goods.

[1][2]

Natural Occurrence: Vanillin acetate has been reported as a naturally occurring compound

in shoyu (fermented soya hydrolysate).[2]

3.0 Quantitative Data Summary

The following table summarizes key quantitative parameters for the application of vanillin
acetate.

Parameter Value / Description Source(s)

Chemical Formula C₁₀H₁₀O₄ [4]

Molecular Weight 194.18 g/mol [4]

Melting Point 77-79 °C [1][2]

Flash Point 124.44 °C (256 °F) [5]

Appearance
White to yellow crystalline

powder
[1][2]

Taste Profile
Sweet, vanilla, creamy,

powdery, balsamic nuance
[1][2]

Sensory Evaluation Conc. 40 ppm [1][2]

Typical Usage Level in Food 11–28 ppm [1][2]

4.0 Experimental Protocols

4.1 Protocol 1: Synthesis of Vanillin Acetate via Acetylation
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This protocol describes the laboratory-scale synthesis of vanillin acetate from vanillin using

acetic anhydride, a common acetylation method.[6]

Materials:

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Acetic Anhydride

Pyridine (dry)

Dichloromethane (DCM)

Crushed Ice

Deionized Water

95% Ethanol

Magnetic stirrer and stir bar

Round-bottom flask

Standard laboratory glassware

TLC plates (Silica, Hexane:Ethyl acetate 1:1 mobile phase)

Procedure:

Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a round-bottom flask.

Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol)

to the solution.

Stir the reaction mixture at room temperature for 3-4 hours.

Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1

hexane:ethyl acetate mobile phase.
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Once the reaction is complete, evaporate the DCM solvent using a rotary evaporator.

Pour the resulting mixture onto crushed ice to precipitate the product.

Filter the precipitates and rinse thoroughly with cold deionized water.

Dry the collected precipitate.

Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate crystals.[6]

4.2 Protocol 2: Quantification of Vanillin Acetate in a Food Matrix via HPLC

This protocol provides a general method for the analysis of vanillin acetate in a food product,

adapted from established methods for vanillin analysis.[7][8]

Materials & Equipment:

Food sample containing vanillin acetate

Methanol (HPLC grade)

Water (HPLC grade)

Acetic Acid (HPLC grade)

Vanillin Acetate standard (≥98% purity)

Reversed-phase C18 HPLC column

HPLC system with UV detector (set to 254 nm)

Syringe filters (0.45 µm)

Solid Phase Extraction (SPE) cartridges (if cleanup is needed)

Procedure:

Standard Preparation: Prepare a stock solution of vanillin acetate in methanol. Create a

series of calibration standards by diluting the stock solution to concentrations that bracket
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the expected sample concentration.

Sample Preparation (Liquid Sample, e.g., Beverage):

Degas the sample if carbonated.

Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. If the matrix is

complex, a Solid Phase Extraction (SPE) cleanup step may be necessary.

Sample Preparation (Solid/Semi-Solid Sample, e.g., Baked Good):

Homogenize a known weight of the sample.

Extract the homogenized sample with a known volume of methanol, using sonication or

vigorous shaking.

Centrifuge the mixture to pellet solids.

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

Mobile Phase: Water:Methanol:Acetic Acid (e.g., 89:10:1 v/v/v).[8]

Flow Rate: 1.0 mL/min (typical).

Column: C18 reversed-phase column.

Detection: UV at 254 nm.[8]

Injection Volume: 10-20 µL.

Analysis:

Inject the prepared standards to generate a calibration curve (Peak Area vs.

Concentration).

Inject the prepared samples.
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Quantify the amount of vanillin acetate in the samples by comparing their peak areas to

the calibration curve.

5.0 Diagrams and Workflows
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Caption: Workflow for the synthesis of vanillin acetate.
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Caption: Food application and analysis workflow.
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Caption: Relationship of vanillin acetate properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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